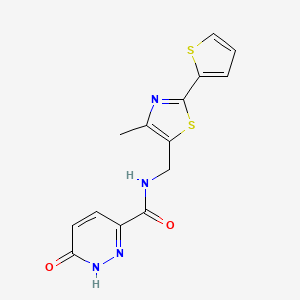

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c1-8-11(22-14(16-8)10-3-2-6-21-10)7-15-13(20)9-4-5-12(19)18-17-9/h2-6H,7H2,1H3,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXJUYGROVDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes. The pyridazine ring is usually synthesized through condensation reactions involving hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with hydrazonoyl halides and α-haloketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized products.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 2.03 | |

| Compound B | HepG2 (Liver Cancer) | 2.17 | |

| Harmine | HCT116 | 2.40 |

These results indicate that the synthesized derivatives could serve as lead compounds for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro evaluations have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been investigated for its analgesic and anticonvulsant activities. These properties expand its potential applications in treating pain and seizure disorders.

Case Study: Anticancer Efficacy

A study conducted on a series of thiazole derivatives including this compound revealed that these compounds significantly inhibited the growth of human colon carcinoma cells (HCT116). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study: Antimicrobial Properties

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood. it is likely to interact with biological targets through its heterocyclic rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole- and pyridazine-containing molecules. Below is a comparative analysis with key analogs identified in pharmacological and synthetic literature.

Structural Analogs in Pharmacopeial Literature

a. Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (Compound y, PF 43(1) )

- Key Differences :

- The thiazole ring in Compound y is substituted with a hydroperoxypropan-2-yl group at the 2-position, contrasting with the thiophen-2-yl group in the target compound.

- Compound y includes a complex peptide-like backbone, whereas the target compound has a simpler dihydropyridazine carboxamide.

- Functional Implications :

b. Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound m, PF 43(1) )

- Key Differences :

- The 2-ethylthiazol-4-yl substituent in Compound m introduces alkyl branching, differing from the planar thiophene in the target compound.

- The ureido linkage in Compound m may confer hydrogen-bonding capacity absent in the target compound’s carboxamide.

a. N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (Compound 2f, TUM )

- Key Differences: The thiazole in Compound 2f is substituted with an aryl-amino group, unlike the dihydropyridazine-carboxamide in the target compound. The tetramethylpiperidinyl group in 2f introduces steric bulk and basicity, contrasting with the neutral thiophene in the target.

- Functional Implications :

Comparative Data Table

Research Findings and Trends

- Thiophene vs. Alkyl/Aryl Substitution : The thiophen-2-yl group in the target compound provides aromaticity and planar geometry, favoring interactions with hydrophobic binding pockets. In contrast, alkyl or hydroperoxy substituents (e.g., Compounds y and m) may enhance reactivity but limit solubility .

- Dihydropyridazine vs.

- Synthetic Accessibility : The target compound’s simpler structure (vs. Compounds y and m) may facilitate scalable synthesis, as evidenced by modular thiazole-carboxamide coupling strategies .

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 320.44 g/mol . The structural diversity of this compound contributes to its varied biological activities.

Biological Activities

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies have demonstrated that derivatives of thiazole compounds exhibit potent activity against bacteria and fungi. For instance, the compound has been evaluated for its minimum inhibitory concentration (MIC) values, which indicate its effectiveness in inhibiting microbial growth. In vitro tests have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities suggest significant potential for further development as an anticancer agent. For example, one study reported IC50 values comparable to standard chemotherapeutics .

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various assays that measure the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the thiazole moiety is believed to enhance its anti-inflammatory effects by modulating immune responses .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on several derivatives of thiazole compounds found that this compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. This synergy enhances the efficacy of treatment against resistant strains of bacteria .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, the compound was tested against multiple cancer cell lines, revealing its potential as a chemotherapeutic agent. The results indicated that it could induce apoptosis in cancer cells, making it a candidate for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodology :

- Step 1 : Condensation of thiophene-2-carboxamide derivatives with hydrazinecarbothioamides in ethanol under reflux (6–7 hours) to form intermediates.

- Step 2 : Cyclization using iodine and triethylamine in DMF, which facilitates sulfur elimination and heterocycle formation .

- Step 3 : Purification via crystallization from ethanol/water mixtures (4:1), achieving yields of ~70–76% .

- Characterization : Confirm structure using IR (C=O, C=N, and C-S-C peaks at 1680–1720 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.8–7.2 ppm, thiazole CH₃ at δ 2.4 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Melting Point Analysis : Compare observed melting points (e.g., 160–162°C for similar thiazolyl derivatives) with literature values to assess purity .

- Mass Spectrometry : Identify molecular ion peaks (M⁺) and fragmentation patterns (e.g., M⁺/3.81% and 100% intensity ratios) .

- Multi-NMR Techniques : Use ¹³C-NMR to resolve carbonyl carbons (C=O at ~165–170 ppm) and heteroaromatic carbons .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) to predict viable cyclization pathways for thiazole-thiophene hybrids .

- Validation : Cross-validate computational results with experimental yields (e.g., 65–76% for triazepine derivatives ).

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values of similar thiazolylcarboxamides (e.g., antitumor activity ranges from 1.2–15 µM) and identify confounding variables (e.g., solvent polarity, cell line specificity) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 4-methyl vs. 4-nitro groups) and assay cytotoxicity to isolate key pharmacophores .

Q. How can researchers mitigate byproduct formation during cyclization steps?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.